4-Chloro-N-(3,4-dichlorophenyl)-3-oxobutanamide
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Overview
Description
4-Chloro-N-(3,4-dichlorophenyl)-3-oxobutanamide is a chemical compound with the molecular formula C10H8Cl3NO2 It is characterized by the presence of chloro and dichlorophenyl groups attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3,4-dichlorophenyl)-3-oxobutanamide typically involves the reaction of 3,4-dichloroaniline with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(3,4-dichlorophenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-(3,4-dichlorophenyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3,4-dichlorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(3,4-dichlorophenyl)benzenesulfonamide
- 4-Chloro-N-(3,4-dichlorophenyl)-3-nitrobenzenesulfonamide
- 1-Chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene
Uniqueness
4-Chloro-N-(3,4-dichlorophenyl)-3-oxobutanamide is unique due to its specific structural features, such as the combination of chloro and dichlorophenyl groups with a butanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61610-50-2 |
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Molecular Formula |
C10H8Cl3NO2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
4-chloro-N-(3,4-dichlorophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C10H8Cl3NO2/c11-5-7(15)4-10(16)14-6-1-2-8(12)9(13)3-6/h1-3H,4-5H2,(H,14,16) |
InChI Key |
PAFGDMUVHJVBKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=O)CCl)Cl)Cl |
Origin of Product |
United States |
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